2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 686749-08-6
VCID: VC5257761
InChI: InChI=1S/C25H23ClN2O3S/c1-17-11-12-22(18(2)13-17)27-25(29)16-32(30,31)24-15-28(23-10-6-4-8-20(23)24)14-19-7-3-5-9-21(19)26/h3-13,15H,14,16H2,1-2H3,(H,27,29)
SMILES: CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C
Molecular Formula: C25H23ClN2O3S
Molecular Weight: 466.98

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide

CAS No.: 686749-08-6

Cat. No.: VC5257761

Molecular Formula: C25H23ClN2O3S

Molecular Weight: 466.98

* For research use only. Not for human or veterinary use.

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide - 686749-08-6

Specification

CAS No. 686749-08-6
Molecular Formula C25H23ClN2O3S
Molecular Weight 466.98
IUPAC Name 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C25H23ClN2O3S/c1-17-11-12-22(18(2)13-17)27-25(29)16-32(30,31)24-15-28(23-10-6-4-8-20(23)24)14-19-7-3-5-9-21(19)26/h3-13,15H,14,16H2,1-2H3,(H,27,29)
Standard InChI Key ABEFELWBCJZOMF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C

Introduction

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule featuring an indole moiety, a sulfonamide group, and a substituted phenyl structure. This compound is categorized as an indole derivative, which is known for its diverse biological activities. The molecular formula of this compound is C₂₅H₂₃ClN₂O₃S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.

Synthesis and Reaction Conditions

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide typically involves several key steps:

  • Preparation of Indole Derivative: Involves the formation of the indole ring system.

  • Introduction of Sulfonyl Group: Utilizes sulfonyl chlorides to introduce the sulfonamide functionality.

  • Coupling with Dimethylphenyl Moiety: Involves the attachment of the dimethylphenyl group to the sulfonamide structure.

Optimization of reaction conditions, including temperature, reaction time, and reagent purity, is crucial for maximizing yield and purity. Techniques such as recrystallization or chromatography may be employed for purification.

Biological Activities and Potential Applications

Indole derivatives, including this compound, are known for their diverse biological activities:

  • Anticancer Properties: Potential to inhibit cancer cell growth by modulating biological targets.

  • Antimicrobial Activity: May exhibit efficacy against microbial pathogens.

  • Anti-inflammatory Effects: Could interact with inflammatory pathways to reduce inflammation.

These properties make it a candidate for medicinal chemistry applications, particularly in drug development and therapeutic interventions.

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